Rabusertib - 911222-45-2

Rabusertib

Catalog Number: EVT-279684
CAS Number: 911222-45-2
Molecular Formula: C18H22BrN5O3
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabusertib (LY2603618) is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) investigated for its anticancer properties. [] CHK1 plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. By inhibiting CHK1, Rabusertib disrupts the cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death.

Mechanism of Action

Rabusertib primarily acts by inhibiting CHK1, a serine/threonine kinase crucial in the DNA damage response (DDR) pathway. [] This pathway is activated upon DNA damage and functions to repair the damage or induce apoptosis if the damage is beyond repair. CHK1 is activated through phosphorylation by ATR (ATM and Rad3-related) kinase in response to DNA damage, particularly single-strand breaks and replication stress. []

Activated CHK1 initiates a cascade of events, including cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, Rabusertib disrupts this carefully orchestrated pathway. [, ] This disruption leads to an accumulation of DNA damage, as the cells cannot repair the damage efficiently. The inability to repair DNA damage eventually triggers apoptosis, leading to cancer cell death. []

Studies have shown that Rabusertib enhances the sensitivity of cancer cells to DNA-damaging agents like platinum-based chemotherapies and gemcitabine. [, , ] This synergistic effect arises because these agents induce DNA damage, which Rabusertib prevents the cells from repairing, pushing them towards apoptosis.

Applications
  • Overcoming Platinum Resistance in Basal-Like Breast Cancer: Rabusertib has shown promise in overcoming resistance to platinum-based chemotherapy, a significant challenge in treating basal-like breast cancer. Studies have demonstrated that combining Rabusertib with cisplatin can effectively kill cisplatin-resistant cancer cells by disrupting DNA damage repair mechanisms. [, ]

  • Radiosensitization of Pancreatic Cancer Cells: Research suggests that Rabusertib can enhance the sensitivity of pancreatic cancer cells to radiation therapy. [, ] When combined with radiation, Rabusertib inhibits DNA damage repair, leading to increased cell death.

  • Synergistic Effects with DNA-Damaging Agents: Rabusertib has demonstrated synergistic effects with several DNA-damaging agents, including gemcitabine, olaparib (a PARP inhibitor), and other platinum-based compounds. [, , , ] Combining Rabusertib with these agents enhances their efficacy by hindering DNA damage repair, leading to increased cancer cell death.

  • Potential in Small Cell Lung Carcinoma (SCLC): While less studied in SCLC, Rabusertib shows promise as a combination therapy. Research suggests that combining Rabusertib with etoposide/carboplatin, the standard chemotherapy regimen for SCLC, could potentially improve treatment outcomes by increasing cancer cell death. []

  • Investigational Use in Various Cancer Types: Rabusertib has been investigated in various cancer models, including melanoma, ovarian cancer, and bladder cancer. [, ] These studies explore its potential as a single agent or in combination with other therapies.

SAR020106

Compound Description: SAR020106 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). Like Rabusertib, it is being investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer treatment [, ].

Relevance: SAR020106 is structurally related to Rabusertib and shares its mechanism of action as a CHK1 inhibitor. Both compounds have demonstrated synergistic effects when combined with DNA-damaging agents like platinum compounds and gemcitabine in preclinical studies, suggesting potential for combination therapy in cancers such as basal-like breast cancer and ovarian cancer [, ].

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. Recent research has identified cefepime as a pharmacologic tumor PD-L1 depleting agent [, ].

Relevance: While structurally unrelated to Rabusertib, cefepime exhibits a synergistic effect when combined with the CHK1 inhibitor in preclinical models [, ]. Cefepime reduces tumor PD-L1 levels, which in turn downregulates Chk2 protein involved in DNA damage response. This depletion of Chk2 sensitizes tumor cells to the cytotoxic effects of Rabusertib, promoting synthetic lethality [, ]. This interaction highlights the potential of combining CHK1 inhibitors with PD-L1 depleting agents like cefepime for enhanced antitumor activity.

Ceftazidime

Compound Description: Ceftazidime, similar to cefepime, is a cephalosporin antibiotic that disrupts bacterial cell wall synthesis. It has also been identified as a pharmacologic tumor PD-L1 depleting agent [].

Relevance: Like cefepime, ceftazidime displays synergistic effects with Rabusertib in vitro and in vivo by depleting tumor PD-L1 and sensitizing cancer cells to the CHK1 inhibitor's action []. This effect underscores the potential of combining specific cephalosporin antibiotics with Rabusertib for improved therapeutic outcomes.

Olaparib

Compound Description: Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes involved in DNA repair, particularly single-strand break repair. It is clinically approved for treating specific cancers with DNA repair deficiencies [, ].

Gemcitabine

Compound Description: Gemcitabine is an anti-metabolite chemotherapy drug that interferes with DNA synthesis by inhibiting ribonucleotide reductase, leading to cell death [, ]. It is used to treat various cancers, including pancreatic, lung, and bladder cancers.

Relevance: Gemcitabine acts synergistically with Rabusertib in preclinical models of basal-like breast cancer and ovarian cancer [, ]. This synergistic interaction is attributed to their combined ability to induce DNA damage and disrupt cell cycle checkpoints, ultimately leading to enhanced tumor cell death.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, thereby interfering with DNA replication and transcription, ultimately triggering cell death [, ]. It is widely used to treat various cancers, including testicular, ovarian, and lung cancers.

Relevance: Cisplatin exhibits a strong synergistic interaction with Rabusertib in both basal-like and ovarian cancer cell lines [, ]. Combining these agents leads to enhanced tumor cell death, even in cisplatin-resistant cell lines, suggesting a potential strategy to overcome platinum resistance in cancer treatment [].

Properties

CAS Number

911222-45-2

Product Name

Rabusertib

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea

Molecular Formula

C18H22BrN5O3

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N

SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Solubility

Soluble in DMSO, not in water

Synonyms

LY2603618; LY 2603618; LY-2603618; Rabusertib

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.